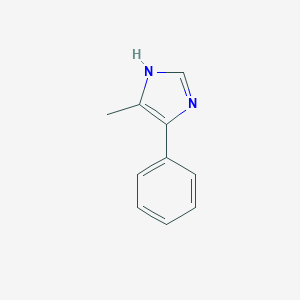

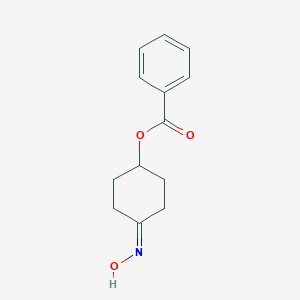

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its ability to selectively destroy dopaminergic neurons in the brain. This compound was first synthesized in the 1970s as a potential drug for the treatment of Parkinson's disease, but its neurotoxicity was soon discovered. Despite its harmful effects, MPTP has since been used extensively in research to model Parkinson's disease in animals and to study the mechanisms of neurodegeneration.

Mechanism of Action

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and cell death.

Biochemical and Physiological Effects

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine causes selective destruction of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum and other parts of the brain. This results in motor deficits, including tremors, rigidity, and bradykinesia, as well as non-motor symptoms such as cognitive impairment and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine as a model for Parkinson's disease in animals include its ability to selectively destroy dopaminergic neurons and reproduce many of the symptoms of Parkinson's disease. However, there are also limitations to this model, including the fact that it does not fully replicate the progressive nature of the disease and the fact that it may not accurately reflect the underlying mechanisms of human Parkinson's disease.

Future Directions

For research on 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine and its role in Parkinson's disease include the development of new animal models that more accurately reflect the human disease, the identification of new targets for therapeutic intervention, and the development of new treatments that can slow or stop the progression of the disease. Additionally, research on the mechanisms of neurodegeneration in Parkinson's disease may lead to a better understanding of other neurodegenerative diseases and the development of new treatments for these conditions.

Synthesis Methods

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine can be synthesized through several methods, including the reaction of 4-phenyl-2-butanone with 2-amino-4-methylpyridine to form 4-phenyl-2-butanone-oxime, which is then converted to 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine through a series of chemical reactions. Another method involves the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with phenylmagnesium bromide to form a Grignard reagent, which is then reacted with 4-methoxybenzaldehyde to produce 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine.

Scientific Research Applications

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine has been widely used in scientific research to model Parkinson's disease in animals. When administered to animals, 6,7-Dimethyl-4-phenylmethoxypteridin-2-amine selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits and other symptoms similar to those seen in Parkinson's disease patients. This model has been used to study the mechanisms of neurodegeneration in Parkinson's disease and to test potential treatments.

properties

CAS RN |

101092-03-9 |

|---|---|

Product Name |

6,7-Dimethyl-4-phenylmethoxypteridin-2-amine |

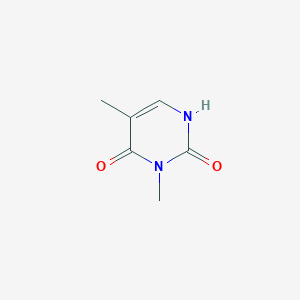

Molecular Formula |

C15H15N5O |

Molecular Weight |

281.31 g/mol |

IUPAC Name |

6,7-dimethyl-4-phenylmethoxypteridin-2-amine |

InChI |

InChI=1S/C15H15N5O/c1-9-10(2)18-13-12(17-9)14(20-15(16)19-13)21-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,18,19,20) |

InChI Key |

WQJQFFJAILLJTD-UHFFFAOYSA-N |

SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=NC(=N2)N)OCC3=CC=CC=C3)C |

solubility |

41.6 [ug/mL] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Diazatricyclo[4.2.2.22,5]dodeca-9,11-diene-4,8-dione](/img/structure/B189704.png)